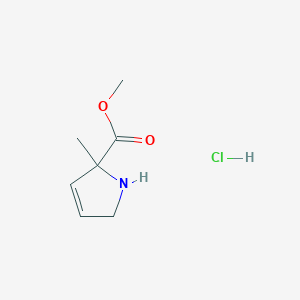
2-(2,4-Difluorophenyl)-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography and NMR spectroscopy . Unfortunately, the specific molecular structure analysis for “2-(2,4-Difluorophenyl)-5-methylpyridine” is not available in the retrieved resources.Chemical Reactions Analysis
The chemical reactions involving “2-(2,4-Difluorophenyl)-5-methylpyridine” are not clearly documented in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. The specific physical and chemical properties for “2-(2,4-Difluorophenyl)-5-methylpyridine” are not available in the retrieved resources .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmaceuticals
Fluorinated molecules have garnered significant interest in drug development. Fo24, with its unique fluorine substitution pattern, could serve as a scaffold for designing novel pharmaceutical compounds. Researchers might explore its potential as a lead compound for drug discovery, targeting specific diseases or biological pathways .
Crystallography and Structural Analysis
Fo24’s crystal structure was determined using single-crystal X-ray diffraction methods. Its two aromatic rings are effectively coplanar, forming an intermolecular contact with an ortho-fluorine atom. Understanding its crystal packing and intermolecular interactions can aid in designing new materials or optimizing existing ones .
Hydrogen Bonding Studies
The primary hydrogen bonds in Fo24 involve amide–amide interactions along the b-axis direction. Additionally, weaker C-H⋯F/O interactions contribute to its crystal packing. Investigating these interactions can provide insights into molecular recognition and self-assembly processes .
Organic Synthesis
Fo24 can be synthesized in high yield from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. Its straightforward synthetic route makes it accessible for use in various organic transformations. Researchers may explore its reactivity in cross-coupling reactions, cyclizations, or other synthetic methodologies .
Biological Studies
Given its structural features, Fo24 could be evaluated for biological activity. Researchers might investigate its interactions with enzymes, receptors, or other biomolecules. Additionally, its lipophilicity and solubility properties could influence its bioavailability.
Computational Chemistry
Fo24 could serve as a model system for computational studies. Density functional theory (DFT) calculations could elucidate its electronic properties, charge distribution, and reactivity. Such insights can guide further experimental investigations .
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “2-(2,4-Difluorophenyl)-5-methylpyridine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be thoroughly investigated .
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHVUSHFIAMZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-5-methylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)



![N-[2-[(6-Ethoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2814027.png)
![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)



![1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2814039.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2814042.png)